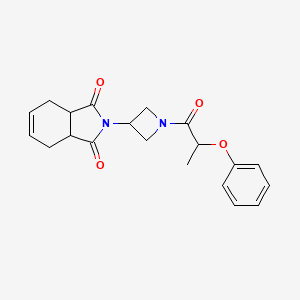

(((2-Nitrobenzyl)oxy)carbonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

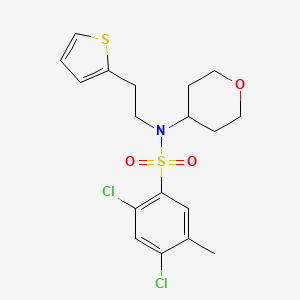

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of photolabile protecting group (PPG), which is a chemical modification to a molecule that can be removed with light . PPGs enable high degrees of chemoselectivity as they allow researchers to control spatial, temporal, and concentration variables with light . The removal of a PPG does not require chemical reagents, and the photocleavage of a PPG is often referred to as “traceless reagent processes”, and is often used in biological model systems and multistep organic syntheses .

Molecular Structure Analysis

The molecular formula ofThis compound is C10H10N2O6 . Its molecular weight is 254.20 . Chemical Reactions Analysis

This compound is a type of Nitrobenzyl-based PPGs, which are often considered the most commonly used PPGs . These PPGs are traditionally identified as Norrish Type II reaction as their mechanism was first described by Norrish in 1935 . Norrish elucidated that an incident photon (200 nm < λ < 320 nm) breaks the N=O π-bond in the nitro-group, bringing the protected substrate into a diradical excited state .

Mécanisme D'action

Target of Action

The primary target of the compound (((2-Nitrobenzyl)oxy)carbonyl)glycineIt’s known that similar compounds, referred to as “caged compounds”, are often used in biological systems for the rapid release of biologically-active species at or near their site of action .

Mode of Action

The compound This compound is a type of caged compound. The mode of action of these compounds involves a process known as photolysis, which is the decomposition or separation of molecules by the absorption of light .

In the case of This compound, photolysis involves at least two pathways. In one pathway, a conventional 2-nitrobenzyl type rearrangement takes place to release the photoprotected species via rapid decay of an aci-nitro intermediate . In a second pathway, photodecarboxylation of the starting material occurs, leading only to a slow, minor release of the photoprotected species .

Biochemical Pathways

The biochemical pathways affected by This compound are related to its photolysis process. The compound, when exposed to light, undergoes a rearrangement that releases a photoprotected species . This process can affect various biochemical pathways depending on the nature of the photoprotected species released.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundSimilar caged compounds are known to have unique pharmacokinetic properties due to their ability to release biologically active species upon exposure to light .

Result of Action

The result of the action of This compound is the release of a photoprotected species upon exposure to light . This release can have various molecular and cellular effects depending on the nature of the photoprotected species and the biological system in which the compound is used.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the extent to which photodecarboxylation contributes to the release of the photoprotected species is affected by the nature of buffer salts in the irradiated solution . It was found to be more prominent in an amine-based buffer (MOPS) than in phosphate buffer .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using NBOC-glycine as a protecting group include its stability, ease of removal under mild conditions, and compatibility with most amino acids and peptides. However, the limitations of using NBOC-glycine include the need for additional steps in the synthesis process, which can increase the cost and time required for chemical synthesis.

Orientations Futures

For NBOC-glycine include the development of new protecting groups that can provide better protection to the amine group of amino acids and peptides during chemical synthesis. Additionally, the use of NBOC-glycine in drug discovery and development can be explored further to identify new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of NBOC-glycine involves the reaction of glycine with 2-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields NBOC-glycine as a white crystalline solid in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Applications De Recherche Scientifique

- Le CNB-glycine est couramment utilisé comme groupe protecteur photolabile dans les études biologiques. Lorsqu'il est exposé aux rayons UV, il subit une décarboxylation, libérant l'espèce photoprotégée. Les chercheurs utilisent cette propriété pour contrôler les processus biologiques avec une précision spatiale et temporelle .

- L'incorporation du CNB-glycine dans des matrices polymères permet de créer des matériaux photosensibles. Par exemple, des hydrogels d'acryloylmorpholine-b-poly(2-((((2-nitrobenzyl)oxy)carbonyl)amino)éthyl méthacrylate) ont été conçus. Ces hydrogels servent de vecteurs pour les composés hydrophiles et peuvent être déclenchés par la lumière UV pour une libération contrôlée de médicaments .

Photolyse et photodéclenchement

Polymères et hydrogels photosensibles

Propriétés

IUPAC Name |

2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSZZOALJWWTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)